molecular formula C12H13IN2 B1444473 2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole CAS No. 1147939-50-1

2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole

Cat. No.: B1444473
CAS No.: 1147939-50-1
M. Wt: 312.15 g/mol
InChI Key: OQYOPZINKKAHON-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-8-iodo-2-methyl-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-8-iodo-2-methyl-1H-pyrido[4,3-b]indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylindole and iodine.

    Iodination: The iodination of 2-methylindole is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position.

    Cyclization: The iodinated intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the tetrahydropyridoindole ring system.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-8-iodo-2-methyl-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, sodium thiolate, and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide, sodium thiolate in ethanol, or amines in acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the iodine atom.

    Substitution: Substituted derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

2,3,4,5-Tetrahydro-8-iodo-2-methyl-1H-pyrido[4,3-b]indole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.

    Biological Studies: It is used as a probe in biological studies to investigate the mechanisms of action of indole derivatives and their interactions with biological targets.

    Chemical Biology: The compound serves as a tool in chemical biology to study cellular processes and pathways involving indole derivatives.

    Material Science:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-8-iodo-2-methyl-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: This compound has a methoxy group instead of an iodine atom, leading to different chemical and biological properties.

    1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: This compound lacks the iodine and methyl groups, resulting in a different structure and reactivity.

Uniqueness

2,3,4,5-Tetrahydro-8-iodo-2-methyl-1H-pyrido[4,3-b]indole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The methyl group also contributes to its unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-iodo-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2/c1-15-5-4-12-10(7-15)9-6-8(13)2-3-11(9)14-12/h2-3,6,14H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYOPZINKKAHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of compound 4-iodophenylhydrazine (1 equiv.) in 1,4-dioxane (50 mL) is added conc. sulfuric acid, followed by dropwise addition of 1-methyl-4-piperidone (1 equiv.) at RT. The reaction mixture is heated at 70° C. for 90 min., evaporated, diluted with water and the pH is adjusted to 12 with 40 mL of 15% aq. KOH solution. The reaction mixture is extracted with EtOAc, followed by brine wash, dried over sodium sulfate and evaporated under vacuum. The crude product is column purified over 230-400 silica gel using a gradient of 0-5% of MeOH in EtOAc. Note 1: The reaction temperature should be 70° C. Higher temperature results in the de-iodo carboline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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